molecular formula C10H13N5O4 B12389212 (2S,4R,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

(2S,4R,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Cat. No.: B12389212
M. Wt: 267.24 g/mol
InChI Key: OIRDTQYFTABQOQ-QUGDHULHSA-N
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Description

The compound (2S,4R,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is a nucleoside analog It is structurally related to naturally occurring nucleosides, which are the building blocks of nucleic acids such as DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol typically involves the following steps:

    Glycosylation Reaction: The initial step involves the glycosylation of a protected sugar derivative with a purine base. This reaction is often catalyzed by Lewis acids such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).

    Deprotection: The protected groups on the sugar moiety are then removed under acidic or basic conditions to yield the desired nucleoside analog.

    Purification: The final product is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Glycosylation: Utilizing optimized reaction conditions to maximize yield and minimize by-products.

    Automated Purification Systems: Employing automated systems for purification to ensure consistency and efficiency.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and potency of the final product.

Chemical Reactions Analysis

Types of Reactions

The compound (2S,4R,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form deoxy derivatives.

    Substitution: The amino group on the purine base can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of deoxy derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

The compound (2S,4R,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.

    Biology: Studied for its role in nucleic acid metabolism and its potential as a biochemical probe.

    Medicine: Investigated for its antiviral and anticancer properties. It has shown promise in inhibiting the replication of certain viruses and in inducing apoptosis in cancer cells.

    Industry: Utilized in the development of diagnostic tools and therapeutic agents.

Mechanism of Action

The mechanism of action of (2S,4R,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol involves its incorporation into nucleic acids. Once incorporated, it can:

    Inhibit DNA/RNA Synthesis: By acting as a chain terminator, it prevents the elongation of nucleic acid chains.

    Induce Mutagenesis: By causing base-pair mismatches, it can induce mutations that lead to cell death.

    Target Enzymes: It can inhibit enzymes involved in nucleic acid synthesis, such as DNA polymerase or reverse transcriptase.

Comparison with Similar Compounds

Similar Compounds

    2’-Deoxyadenosine: A naturally occurring nucleoside with a similar structure but lacking the hydroxymethyl group.

    Vidarabine: An antiviral nucleoside analog with a similar purine base but a different sugar moiety.

    Acyclovir: An antiviral drug with a similar mechanism of action but a different chemical structure.

Uniqueness

The uniqueness of (2S,4R,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol lies in its specific stereochemistry and the presence of the hydroxymethyl group, which confer distinct biochemical properties and therapeutic potential.

Properties

Molecular Formula

C10H13N5O4

Molecular Weight

267.24 g/mol

IUPAC Name

(2S,4R,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6+,7?,10+/m1/s1

InChI Key

OIRDTQYFTABQOQ-QUGDHULHSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@@H]3C([C@H]([C@H](O3)CO)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N

Origin of Product

United States

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